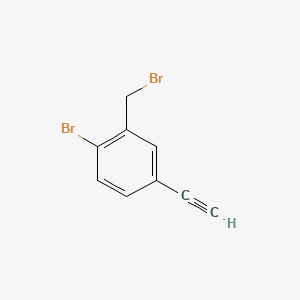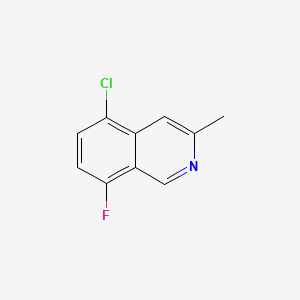
5-Acetyl-3-bromo-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the bromination of 5-acetyl-2H-pyran-2-one using bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3).
Multicomponent Reactions (MCRs): MCRs are efficient methods for synthesizing pyran derivatives. One such approach involves the reaction of 2H-pyran-2-one with acetyl chloride and bromine in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of 5-Acetyl-3-bromo-2H-pyran-2-one typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Bromine in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions.
Reduction: LiAlH4, ether solvent.
Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-), polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyran derivatives.
科学的研究の応用
Chemistry: 5-Acetyl-3-bromo-2H-pyran-2-one is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown potential as a bioactive molecule, with applications in studying enzyme inhibition and receptor binding. Medicine: It is investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Industry: The compound is used in the development of new materials and chemical processes, such as in the synthesis of dyes and pigments.
作用機序
The mechanism by which 5-Acetyl-3-bromo-2H-pyran-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In anti-inflammatory applications, it may modulate signaling pathways involved in inflammation.
Molecular Targets and Pathways:
Enzyme Inhibition: Targets specific enzymes involved in disease processes.
Inflammation: Modulates pathways like NF-κB and MAPK.
類似化合物との比較
5-Acetyl-2H-pyran-2-one: Lacks the bromine atom.
3-Bromo-2H-pyran-2-one: Lacks the acetyl group.
5-Acetyl-3-chloro-2H-pyran-2-one: Similar structure but with chlorine instead of bromine.
Uniqueness: 5-Acetyl-3-bromo-2H-pyran-2-one is unique due to the presence of both the acetyl group and the bromine atom, which can influence its reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for developing new therapeutic agents and industrial chemicals.
特性
分子式 |
C7H5BrO3 |
|---|---|
分子量 |
217.02 g/mol |
IUPAC名 |
5-acetyl-3-bromopyran-2-one |
InChI |
InChI=1S/C7H5BrO3/c1-4(9)5-2-6(8)7(10)11-3-5/h2-3H,1H3 |
InChIキー |
XMGAKXBCZNPFLG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=COC(=O)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)
![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)


![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)

![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)
![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)




